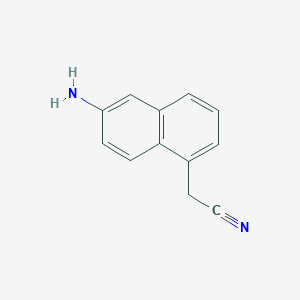

2-(6-Aminonaphthalen-1-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(6-aminonaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H10N2/c13-7-6-9-2-1-3-10-8-11(14)4-5-12(9)10/h1-5,8H,6,14H2 |

InChI Key |

SEBLOCMTIVKYJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)CC#N |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of 2 6 Aminonaphthalen 1 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Functional Group

The acetonitrile group (-CH₂CN) attached to the naphthalene (B1677914) core at the 1-position is a key site of chemical reactivity. Its behavior is characterized by the acidic nature of its α-protons and the electronic properties of the nitrile triple bond.

Nucleophilic and Electrophilic Pathways of the Nitrile Carbon and Nitrogen

The acetonitrile functional group possesses a dualistic nature, enabling it to participate in both nucleophilic and electrophilic reactions. ntnu.nomdpi.com The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, particularly towards highly reactive electrophiles. ntnu.nomdpi.com This nucleophilicity allows it to coordinate with metal centers or react with strong electrophilic reagents.

Conversely, the carbon atom of the nitrile group (C≡N) is electrophilic. This is due to the significant electronegativity of the nitrogen atom, which polarizes the carbon-nitrogen triple bond, drawing electron density away from the carbon and making it susceptible to attack by nucleophiles. The reactivity of various functional groups as electrophiles can be ranked, and while not the most reactive, the nitrile carbon serves as a key electrophilic center in many synthetic transformations. reddit.comlibretexts.org

This electrophilic character is fundamental to classic nitrile reactions such as hydrolysis (to form carboxylic acids or amides) and reactions with organometallic reagents (like Grignard reagents to form ketones after hydrolysis), where the nucleophile initially attacks the nitrile carbon.

Alpha-Proton Acidity and Carbanion Chemistry

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) in 2-(6-Aminonaphthalen-1-yl)acetonitrile exhibit notable acidity. mdpi.comlibretexts.org The presence of the electron-withdrawing nitrile group significantly increases the acidity of these α-protons compared to standard alkane C-H bonds. libretexts.orgpressbooks.pub Deprotonation by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, results in the formation of a resonance-stabilized carbanion, often referred to as a nitrile-stabilized anion or an enolate equivalent. ntnu.nolibretexts.orgopenstax.org

The stability of this conjugate base is the primary reason for the enhanced acidity of the α-protons. The negative charge is delocalized through resonance onto the electronegative nitrogen atom of the nitrile group. libretexts.orgpressbooks.pub

This carbanion is a potent nucleophile and a cornerstone of the synthetic utility of nitriles. It can participate in a wide array of carbon-carbon bond-forming reactions, including alkylation, acylation, and condensation reactions with carbonyl compounds (aldehydes and ketones). ntnu.no

Table 1: Comparison of pKa Values for α-Protons in Various Compounds

| Compound | Functional Group | Approximate pKa in DMSO |

| Ethane | Alkane | ~60 |

| Acetonitrile | Nitrile | ~31.3 |

| Acetone | Ketone | ~26.5 |

| Ethyl Acetate | Ester | ~30.5 |

Data sourced from various organic chemistry resources highlighting the relative acidity of α-protons. mdpi.com

Radical-Mediated Transformations Involving the Nitrile Moiety

The acetonitrile moiety can also undergo transformations through radical pathways. mdpi.com The cleavage of the C-H bond on the α-carbon can generate a cyanomethyl radical (•CH₂CN). mdpi.com This radical species is a key intermediate in various synthetic methodologies, often initiated by thermal or photochemical means, or mediated by transition metals like copper. acs.orgnih.govacs.org

These radical intermediates can engage in several types of reactions:

Addition to Alkenes and Alkynes: The cyanomethyl radical can add across double or triple bonds to form new carbon-carbon bonds.

Homolytic Aromatic Substitution: The radical can attack aromatic rings to introduce the cyanomethyl group. acs.org

Nitrile Translocation: In specific molecular frameworks, radical-mediated processes can lead to the migration of the nitrile group within the molecule, a process known as nitrile translocation. rsc.orgnih.gov

Recent research has highlighted copper-mediated radical reactions as an effective method for the α-heteroarylation of nitriles, demonstrating the synthetic value of generating these radical species under mild conditions. acs.orgnih.gov

Reactivity of the Aminonaphthalene Substructure

The 6-aminonaphthalene portion of the molecule provides a second, distinct center of reactivity, primarily centered on the aromatic amino group and the naphthalene ring system itself.

Nucleophilic Character and Derivatization of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a powerful nucleophilic center. libretexts.org The lone pair of electrons on the nitrogen atom is available to attack electrophiles. This nucleophilicity is a defining characteristic of primary amines and enables a wide range of derivatization reactions. libretexts.org

Common derivatizations of the amino group include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, hydroxyl, cyano, and other functional groups.

The protonation state of the amino group drastically affects its nucleophilicity; the protonated ammonium (B1175870) form (-NH₃⁺) is not nucleophilic. libretexts.org

Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring

The naphthalene ring system is aromatic and undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. In unsubstituted naphthalene, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). This preference is due to the formation of a more stable carbocation intermediate for α-attack, which can be stabilized by more resonance structures that preserve one of the benzene (B151609) rings' aromaticity. vaia.comyoutube.com

In this compound, the existing substituents strongly direct the position of any further electrophilic attack. The two substituents are:

An amino group (-NH₂) at C6: This is a powerful activating group and is ortho, para-directing.

An acetonitrile group (-CH₂CN) at C1: This group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the nitrile.

The directing effects of these two groups are combined. The amino group at the C6 position will strongly direct incoming electrophiles to its ortho positions (C5 and C7). The powerful activating nature of the amino group typically dominates over the deactivating effect of the acetonitrile group, making positions C5 and C7 the most likely sites for electrophilic substitution. The stability of the resulting intermediates would ultimately determine the precise regiochemical outcome. stackexchange.com

Oxidative Coupling Reactions of Aminonaphthalenes

Oxidative coupling reactions are a powerful tool for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and aminonaphthalenes are versatile substrates in this regard. These reactions typically involve the oxidation of the aminonaphthalene to a reactive intermediate, which then couples with another molecule. Various catalytic systems have been developed to facilitate these transformations under mild conditions.

For instance, chromium-salen complexes have been shown to catalyze the aerobic cross-coupling of N,N-substituted aminonaphthalenes with phenols and naphthols at room temperature, using air as the oxidant. nsf.gov Interestingly, the nature of the coupling product (C-C vs. C-O) can be influenced by the steric properties of the phenol (B47542) coupling partner. nsf.gov Similarly, nonheme iron catalysts, such as [FeIII(cyclen)(Cl)2]Cl, are effective for the aerobic oxidative coupling of N-substituted-2-aminonaphthalenes to produce 1,1'-binaphthyl-2,2'-diamines (BINAMs) in hexafluoroisopropanol (HFIP). acs.orgfigshare.com Mechanistic studies suggest that the key step in this process is the coupling between an iron-peroxo intermediate and the aminonaphthalene. acs.orgfigshare.com

Iron(III) chloride (FeCl3) also serves as an efficient catalyst for the oxidative cross-coupling of 2-aminonaphthalenes with phenols, leading to N,O-biaryl compounds. acs.org These reactions often exhibit high selectivity and are crucial for synthesizing ligands used in catalysis. acs.org

Below is a table summarizing various catalytic systems employed in the oxidative coupling of aminonaphthalenes.

| Catalyst System | Oxidant | Coupling Partner | Product Type | Reference |

| Cr-salen | Air | Phenols/Naphthols | C-C or C-O coupled products | nsf.gov |

| [FeIII(cyclen)(Cl)2]Cl | Air | N-substituted-2-aminonaphthalene | N,N'-disubstituted-BINAMs | acs.orgfigshare.com |

| FeCl3 | t-BuOOt-Bu | Phenols/Naphthols | N,O-biaryl compounds | acs.org |

| Copper(II) complexes | Dioxygen | 2-Naphthol (B1666908) | 1,1′-bi-2-naphthol (BINOL) | rsc.org |

Interplay Between Functional Groups and Chemo/Regioselectivity

The reactivity of a multifunctional compound like this compound is governed by the interplay between its constituent functional groups—the primary amino group, the acetonitrile moiety, and the naphthalene ring system. This interplay dictates the chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) of its transformations.

In oxidative coupling reactions, the amino group is typically the site of initial oxidation, leading to the formation of a radical cation or other reactive species. beilstein-journals.org The regioselectivity of the subsequent coupling is influenced by both electronic and steric factors. For example, in the FeCl3-catalyzed coupling of 2-aminonaphthalenes with 2-naphthols, the coupling occurs selectively to form N,O-biaryl compounds. acs.org The inherent reactivity differences between functional groups allow for chemoselective reactions. For instance, chiral copper catalysts can effect both the oxidative coupling of a 2-naphthol moiety and the Glaser-Hay coupling of a terminal alkyne within the same molecule with high chemoselectivity, without cross-coupling between the two reactive sites. nih.gov This principle of chemoselectivity is crucial when designing synthetic routes involving multifunctional molecules. youtube.comnih.gov

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions involving aminonaphthalenes is fundamental to controlling their outcomes and developing new synthetic methodologies. This involves studying the elementary steps, identifying reactive intermediates, and evaluating the kinetic and thermodynamic parameters of the transformations.

Detailed Investigations of Elementary Steps and Intermediates, such as Arenium Ions and Radical Ions

The mechanisms of reactions involving aminonaphthalenes often proceed through highly reactive intermediates such as arenium ions and radical ions.

Radical Ions: One-electron oxidation of an amine, a process that can be initiated by photoredox catalysis, generates an amine radical cation. beilstein-journals.org These radical cations are versatile intermediates that can undergo various reactions, including conversion to electrophilic iminium ions. beilstein-journals.org In the context of oxidative coupling, the mechanism can involve the formation of a radical cation from the aminonaphthalene, which then undergoes intramolecular cyclization or intermolecular coupling. rsc.org For example, the oxidative coupling of 2-aminonaphthalenes with phenols catalyzed by FeCl3 is proposed to proceed via an inner-sphere mechanism involving a phenoxyl radical and a 2-aminonaphthalene ligand. acs.org Naphthalene itself can form a radical anion or a dianion, which are potent electron transfer agents in certain reactions. researchgate.net

Kinetic and Thermodynamic Aspects of Chemical Transformations

The feasibility and rate of a chemical reaction are governed by its thermodynamic and kinetic parameters. A thermodynamically favored process is one that occurs spontaneously, leading to a more stable state, which is associated with an increase in the entropy of the system and its surroundings. youtube.com The enthalpy of reaction, which can be determined from the enthalpies of formation of products and reactants, indicates whether a reaction is exothermic or endothermic. youtube.com

Kinetic studies provide insights into the reaction mechanism by determining the reaction order and the rate-determining step. For example, initial rate kinetic studies of the FeCl3-catalyzed oxidative coupling of phenols with 2-aminonaphthalenes have been performed to support the proposed mechanism. acs.org The rate of a reaction is not necessarily correlated with its thermodynamic favorability; a thermodynamically favored reaction can be kinetically slow if it has a high activation energy. youtube.com

Thermodynamic data for a representative aminonaphthalene, 1-naphthalenamine, is provided in the table below. This data is essential for understanding the energy changes associated with its phase transitions and reactions.

| Thermodynamic Property | Value | Units | Reference |

| Enthalpy of Fusion (ΔfusH) | 15.53 | kJ/mol | nist.gov |

| Enthalpy of Vaporization (ΔvapH) | 63.6 | kJ/mol | nist.gov |

| Standard Enthalpy of Sublimation (ΔsubH°) | 88.1 ± 0.4 | kJ/mol | nist.gov |

Influence of Solvent Environment and Catalytic Species on Reaction Mechanisms

The solvent and the catalyst play pivotal roles in directing the course of a chemical reaction, often by influencing the stability of intermediates and transition states.

Influence of Solvent: The polarity of the solvent can significantly affect reaction rates and mechanisms. Polar protic solvents, like water and alcohols, are capable of hydrogen bonding and can stabilize charged intermediates such as carbocations, thus favoring SN1-type mechanisms. libretexts.orgyoutube.com In contrast, polar aprotic solvents, such as DMSO and DMF, can enhance the reactivity of nucleophiles, favoring SN2-type reactions. libretexts.org The choice of solvent can also impact chemoselectivity. In mechanochemical amination reactions of 1,4-naphthoquinone, performing the reaction in different solvents like water, methanol, or ethanol (B145695) resulted in significantly lower yields compared to the solvent-free ball-milling method, highlighting the profound effect of the reaction medium. rsc.org The free energy of activation for isomerization processes, such as that of a prolyl peptide bond, has been shown to be dependent on the hydrogen-bond donating ability of the solvent. nih.gov

Influence of Catalytic Species: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. In the context of aminonaphthalene chemistry, various transition metal catalysts are employed to achieve specific transformations. For example, vanadium-based catalysts are used for the direct amination of naphthalene. fao.orgrsc.orgrsc.org The active sites on these catalysts, such as Brønsted acid sites and specific metal-oxygen bonds, are responsible for activating the naphthalene and the aminating agent. fao.orgrsc.orgrsc.org In oxidative coupling reactions, the nature of the metal center and the ligands in the catalyst complex dictates the selectivity and efficiency of the reaction. nsf.govacs.orgrsc.org For instance, in the asymmetric oxidative coupling of 2-naphthol, the choice of a chiral copper catalyst is crucial for inducing enantioselectivity. nih.gov

Advanced Spectroscopic Characterization and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2-(6-Aminonaphthalen-1-yl)acetonitrile provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic protons on the naphthalene (B1677914) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns are influenced by the positions of the amino and acetonitrile (B52724) substituents. The methylene (B1212753) protons of the acetonitrile group (-CH₂CN) would be expected to produce a singlet in the range of δ 3.8-4.2 ppm. The protons of the primary amine (-NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.5 | Multiplet |

| -CH₂CN | 3.8 - 4.2 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Note: The table presents predicted values. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The naphthalene ring will show multiple signals in the aromatic region (δ 110-150 ppm). The carbon of the nitrile group (-C≡N) is characteristically found further downfield (δ 115-125 ppm). The methylene carbon (-CH₂CN) would appear in the aliphatic region, typically around δ 20-30 ppm. The positions of the carbon signals are sensitive to the electronic effects of the substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C | 110 - 150 |

| -C≡N | 115 - 125 |

| -CH₂CN | 20 - 30 |

Note: The table presents predicted values. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for confirming the placement of the amino and acetonitrile groups on the naphthalene core.

These 2D NMR techniques, used in concert, provide a detailed and unambiguous confirmation of the structure of this compound. sigmaaldrich.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods provide information about the functional groups present in the molecule and its electronic transitions.

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule.

N-H Stretching: The amino group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, a primary amine shows two bands in this region corresponding to symmetric and asymmetric stretching.

C≡N Stretching: The nitrile group (-C≡N) has a sharp and distinct absorption band in the range of 2220-2260 cm⁻¹. The intensity of this band can vary.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C bond stretching vibrations are found in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond in the amino group is typically seen around 1590-1650 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic -CH₂- | C-H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. In a neutral solvent like acetonitrile, this compound would likely exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent polarity and pH. For instance, in acidic conditions, protonation of the amino group would lead to a hypsochromic (blue) shift.

Fluorescence Spectroscopy: Emission Profiles and Quantum Yields

The emission profile of aminonaphthalenes is characterized by a distinct solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) with increasing solvent polarity. This phenomenon is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to greater stabilization by polar solvents. For instance, 1-aminonaphthalene exhibits a fluorescence band maximum at 3.31 eV in the nonpolar solvent cyclohexane, which shifts to 2.93 eV in acetonitrile and 2.73 eV in water. A similar trend would be anticipated for this compound.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also significantly influenced by the solvent. While specific quantum yield values for this compound have not been reported, studies on other naphthalene derivatives, such as silyl-substituted naphthalenes, show a range of quantum yields depending on the substitution and solvent. It is a critical parameter for assessing the potential of a compound in applications like fluorescent probes and organic light-emitting diodes (OLEDs).

Table 1: Representative Fluorescence Data for Analogous Aminonaphthalene Compounds

| Compound | Solvent | Emission Maximum (nm) | Quantum Yield (Φf) |

| 1-Aminonaphthalene | Cyclohexane | ~375 | Not Reported |

| 1-Aminonaphthalene | Acetonitrile | ~423 | Not Reported |

| 1-Aminonaphthalene | Water | ~454 | Not Reported |

Note: The data presented in this table is for the analogous compound 1-aminonaphthalene and is intended to provide a qualitative expectation for the behavior of this compound. Specific values for the target compound may vary.

Time-Resolved Fluorescence and Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides critical information about the lifetime of the excited state and the various de-excitation pathways available to a molecule. For aminonaphthalene derivatives, the excited-state dynamics are often complex and can involve processes such as intersystem crossing to the triplet state and internal conversion back to the ground state, competing with fluorescence emission.

Studies on 1-aminonaphthalene have shown that the lifetime of its excited state is solvent-dependent. The estimated radiative lifetime, which is the theoretical lifetime if fluorescence were the only decay pathway, increases with solvent polarity. For example, the estimated radiative lifetime of 1-aminonaphthalene is 13 ns in cyclohexane, 25 ns in butan-1-ol, and 43 ns in water. This suggests that the solvent environment plays a significant role in modulating the electronic structure of the excited state. The actual measured fluorescence lifetime is often shorter than the radiative lifetime due to the presence of non-radiative decay pathways. The excited-state dynamics of this compound are expected to be similarly influenced by its molecular structure and the surrounding medium.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C12H10N2), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

In addition to molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the fragmentation pattern of the molecule. This provides valuable structural information. While specific experimental fragmentation data for this compound is not available, a predicted fragmentation pattern can be inferred based on the functional groups present.

The primary fragmentation pathways would likely involve:

Loss of the cyano group (•CN): This would result in a fragment ion corresponding to the aminonaphthylmethyl cation.

Cleavage of the methylene bridge: This could lead to the formation of a stable aminonaphthyl radical cation or a related fragment.

Fragmentation of the naphthalene ring: Under higher energy conditions, the naphthalene ring system itself can undergo characteristic cleavages.

Loss of ammonia (B1221849) (NH3) or related species: The amino group can also participate in fragmentation processes.

Table 2: Predicted Key Fragment Ions in the HRMS of this compound

| Fragment Ion | Proposed Structure/Loss |

| [M - H]⁺ | Loss of a hydrogen radical |

| [M - HCN]⁺• | Loss of hydrogen cyanide |

| [M - •CH2CN]⁺ | Loss of the cyanomethyl radical |

| [C10H8N]⁺ | Fragment corresponding to aminonaphthalene cation |

Note: This table represents a theoretical prediction of the fragmentation pattern. Actual experimental results would be required for confirmation.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Although a crystal structure for this compound has not been reported in the crystallographic databases, the analysis of a closely related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, offers insights into the potential solid-state packing. nih.gov This related molecule, derived from a 6-aminonaphthalene precursor, exhibits a crystal structure characterized by:

Hydrogen Bonding: The presence of the amino group in this compound would allow for the formation of intermolecular hydrogen bonds (N-H•••N or N-H•••NC), which would play a crucial role in stabilizing the crystal lattice.

The precise arrangement of molecules in the crystal lattice, including the nature and geometry of these intermolecular interactions, would dictate the macroscopic properties of the solid material.

Table 3: Summary of Spectroscopic and Structural Investigation Techniques

| Technique | Information Obtained | Relevance to this compound |

| Fluorescence Spectroscopy | Emission wavelength, quantum yield, solvatochromism. | Characterization of photophysical properties, potential for use in fluorescent materials. |

| Time-Resolved Fluorescence | Excited-state lifetime, de-excitation pathways. | Understanding the dynamics of the excited state and factors influencing fluorescence. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental composition, fragmentation pattern. | Confirmation of molecular formula and structural elucidation. |

| X-ray Crystallography | Three-dimensional molecular structure, intermolecular interactions. | Definitive determination of the solid-state structure and packing. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and the energies associated with different molecular states. These calculations form the basis for predicting geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large organic molecules. nih.govohio-state.edu DFT methods are used to determine the optimized molecular geometry, electronic properties, and various reactivity descriptors for the ground electronic state.

For 2-(6-Aminonaphthalen-1-yl)acetonitrile, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would begin by optimizing the molecule's geometry to find its lowest energy conformation. researchgate.net This process yields key structural parameters. While specific experimental data for the title compound is scarce, calculations on similar structures, such as naphthalene-containing chalcones, provide expected values for bond lengths and angles. scienceopen.com For instance, the C-C-C bond angles within the naphthalene (B1677914) core are expected to be near 120°, consistent with its aromatic nature.

From these frontier orbital energies, global reactivity descriptors can be calculated to predict the molecule's chemical behavior. These descriptors provide a quantitative measure of reactivity and are invaluable for understanding how the molecule interacts with other chemical species.

| Reactivity Descriptor | Formula | Description | Relevance to this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | The electron-donating amino group is expected to result in a relatively low ionization potential. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | The electron-withdrawing cyano and naphthalene groups contribute to a favorable electron affinity. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | The HOMO-LUMO gap determines the molecule's hardness, indicating its overall stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. | A higher softness value suggests greater polarizability and reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. | Provides insight into the molecule's overall electron-attracting or donating character. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's ability to act as an electrophile in reactions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by including electron correlation to a greater extent. acs.org

While computationally more demanding than DFT, ab initio methods are often employed as a benchmark for large molecules like naphthalene and its derivatives to validate results from less expensive methods. acs.orgacs.org For this compound, high-level ab initio calculations could provide definitive values for thermochemical data, conformational energies, and bond dissociation energies. Methods like local MP2 (LMP2) have been developed to make correlated ab initio calculations more feasible for larger systems. acs.org Furthermore, theoretical studies on the phase stability of complex materials have successfully used ab initio calculations to predict the formation of new compounds, demonstrating the predictive power of this approach. aps.org

To understand the photophysical properties of a molecule, such as its absorption and fluorescence behavior, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose, providing a good compromise between accuracy and computational cost for calculating electronic transition energies. ohio-state.eduuci.eduresearchgate.net

For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. This involves calculating the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.) and their corresponding oscillator strengths (f), which determine the intensity of the absorption bands. scirp.org Studies on related aminonaphthalenes show that the amino group significantly influences the photophysical properties, often leading to intramolecular charge transfer (ICT) character in the excited state. rsc.orgnih.gov The interaction between the electron-donating amino group and the electron-accepting cyano-substituted naphthalene core is expected to produce a low-lying excited state with significant ICT, resulting in a strong absorption band at a relatively long wavelength. mdpi.com

The table below shows representative TD-DFT data for a hypothetical aminonaphthalene derivative, illustrating the kind of information obtained from such calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO (95%) | π → π, Intramolecular Charge Transfer (ICT) |

| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (70%) | π → π |

| S₀ → S₃ | 4.43 | 280 | 0.05 | HOMO → LUMO+1 (85%) | π → π* |

These calculations are crucial for interpreting experimental spectra and understanding the nature of the electronic transitions, which underpins the molecule's color, fluorescence, and photochemical reactivity. chemrxiv.orgresearchgate.net

Computational Mechanistic Studies

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the energy landscape that connects reactants to products, researchers can identify key structures and predict the feasibility and pathways of transformations.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). fiveable.me This structure corresponds to a first-order saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org Locating and characterizing the TS is paramount to understanding reaction kinetics, as its energy relative to the reactants determines the activation energy barrier.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino or cyano group, computational methods can be used to find the geometry of the transition states. For example, in a potential cyanation reaction to form this molecule, the cyanide anion would add to the naphthalene ring radical cation to form a cyclohexadienyl radical intermediate. acs.org Similarly, reactions involving the amino group could proceed through various intermediates. acs.org Frequency calculations are performed on the optimized TS geometry to confirm its identity; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.orglibretexts.org By exploring the PES, chemists can visualize the entire landscape of a chemical reaction. fiveable.me The path of lowest energy connecting reactants and products on the PES is known as the Minimum Energy Path (MEP) or reaction coordinate. fiveable.me

Computational studies on related systems, like amino-substituted benzimidazoles, have effectively used PES scans to rationalize complex photochemical processes, including excited-state intramolecular proton transfer (ESIPT) and intramolecular charge-transfer (ICT) events. nih.gov For this compound, constructing a PES for a specific reaction, such as a rotation around the C-N bond or a substitution reaction, would involve systematically changing key bond lengths or dihedral angles and calculating the energy at each point. The resulting surface reveals the energy barriers (transition states), stable intermediates (local minima), and the most probable reaction pathways. youtube.comresearchgate.net These detailed maps are fundamental to predicting reaction outcomes and designing more efficient synthetic routes.

Solvation Models and Their Impact on Computational Predictions

The selection of an appropriate solvation model is critical for accurately predicting the behavior of this compound in solution. Solvation models in computational chemistry can be broadly categorized into explicit and implicit models. Explicit solvation models treat individual solvent molecules, such as water or acetonitrile (B52724), as distinct entities interacting with the solute. This approach provides a detailed picture of the local solvent structure and specific solute-solvent interactions. For instance, in aqueous solutions, explicit water models can capture the formation of hydrogen bonds between water molecules and the amino and nitrile groups of this compound.

Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are often used for initial screenings or for systems where the specific details of solvent organization are less critical. The choice between explicit and implicit models depends on the specific properties being investigated. For studying the influence of solvent on the electronic properties or reactivity of this compound, an implicit model might suffice. However, to understand phenomena like preferential solvation or the dynamics of solvent reorganization around the solute, an explicit model would be necessary.

The accuracy of computational predictions for properties such as absorption spectra, reaction barriers, and conformational equilibria of this compound is highly dependent on the chosen solvation model. Different models can yield significantly different results, highlighting the importance of careful model selection and validation against experimental data where possible.

Molecular Dynamics Simulations and Conformational Analysis

Exploration of Conformational Space and Intramolecular Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intramolecular dynamics of this compound. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. By analyzing this trajectory, researchers can identify the most stable conformations, the energy barriers between them, and the characteristic motions of different parts of the molecule.

Solvent-Solute Interactions and Environmental Effects

MD simulations with explicit solvent models provide a detailed view of the interactions between this compound and the surrounding solvent molecules. researchgate.net This includes the formation and breaking of hydrogen bonds between the amino group and protic solvents, as well as the arrangement of solvent molecules around the hydrophobic naphthalene core. The nature of these interactions can significantly influence the conformational preferences and reactivity of the solute.

For example, in a polar protic solvent like water, the amino group is expected to be well-solvated through hydrogen bonding. In a polar aprotic solvent like acetonitrile, the interactions will be dominated by dipole-dipole forces. MD simulations can quantify the extent of these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. These simulations can also shed light on how the solvent environment affects the intramolecular dynamics of this compound.

Advanced Electronic Structure Analysis

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the electronic structure of this compound by partitioning the molecular wavefunction into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). researchgate.netnih.gov This analysis can reveal details about the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma vs. pi), and the extent of electron delocalization. For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair of the amino group into the naphthalene pi-system and the electronic interactions between the acetonitrile group and the aromatic ring.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers another powerful method for analyzing the electron density of a molecule. wikipedia.orgamercrystalassn.orgwiley-vch.de QTAIM defines atoms as distinct regions of space based on the topology of the electron density. wikipedia.orgamercrystalassn.orgwiley-vch.de By analyzing the properties of the electron density at bond critical points (points of minimum density between two bonded atoms), one can characterize the nature of the chemical bonds. For instance, the values of the electron density and its Laplacian at the bond critical points can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. This analysis can provide a detailed and quantitative picture of the bonding within this compound.

| Analysis Type | Key Information Provided |

| NBO | Hybridization, bond character, electron delocalization |

| QTAIM | Bond paths, bond critical point properties, atomic charges |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding and predicting the chemical reactivity of molecules. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.edu For this compound, the distribution and energy of its HOMO and LUMO can provide insights into its nucleophilic and electrophilic character, respectively.

Analysis of Intramolecular Charge Transfer (ICT) in Excited States

Theoretical and computational chemistry studies play a pivotal role in elucidating the complex photophysical processes that govern the behavior of molecules in their excited states. In the case of this compound, a molecule featuring both an electron-donating amino group and an electron-withdrawing acetonitrile substituent on a naphthalene core, the phenomenon of Intramolecular Charge Transfer (ICT) is of significant interest. Upon photoexcitation, this molecule is expected to exhibit a substantial redistribution of electron density, transitioning from a locally excited (LE) state to a highly polar ICT state. This transition is a key determinant of its fluorescence properties, including the potential for dual fluorescence and solvatochromism.

Computational models, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and analyzing the electronic and geometric structures of the ground and excited states. These calculations provide insights into the energies of the LE and ICT states, the dipole moments associated with these states, and the potential energy surfaces that dictate the pathways of electronic relaxation.

Research Findings

While specific experimental and computational studies on this compound are not extensively available in the public domain, the photophysical behavior of structurally related aminonaphthalene and aminobenzonitrile derivatives provides a strong basis for understanding its expected ICT characteristics.

Studies on similar donor-acceptor systems reveal that upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating amino group and the naphthalene ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting cyano group. This charge redistribution leads to the formation of an ICT state that is significantly more polar than the ground state and the initially formed LE state.

The nature of the lowest-lying excited states in naphthalene derivatives, often described using Platt's notation as ¹Lₐ and ¹Lₑ states, is crucial. nih.gov The relative ordering and mixing of these states can be significantly influenced by the substitution pattern. nih.gov In donor-acceptor substituted naphthalenes, the ICT state often evolves from the ¹Lₐ state, which is characterized by a significant change in dipole moment upon excitation.

Computational studies on related aminobenzonitriles have shown that the energy gap between the LE and ICT states is a critical factor governing the emission properties. nih.govnih.gov A small energy gap facilitates efficient population of the ICT state, often leading to dual fluorescence where emission from both the LE and ICT states is observed. nih.govnih.gov The stabilization of the highly polar ICT state is markedly enhanced in polar solvents, resulting in a pronounced red-shift (bathochromic shift) of the fluorescence emission, a phenomenon known as solvatochromism. mdpi.comnih.gov

Theoretical calculations for analogous molecules consistently predict a substantial increase in the dipole moment upon transition from the ground state to the ICT excited state. For instance, in aminobenzonitriles, the ground state dipole moment may be around 6-7 Debye, while the ICT state dipole moment can be as high as 17-19 Debye. nih.gov This large change in polarity is the fundamental reason for the strong solvent-dependent fluorescence behavior.

Furthermore, computational models can explore the geometric relaxation in the excited state. For many donor-acceptor molecules, the formation of the ICT state is associated with a twisting of the donor group relative to the acceptor-bearing aromatic ring, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. mdpi.com However, for some systems, the charge transfer can occur in a more planar conformation, referred to as a Planar Intramolecular Charge Transfer (PICT) state. nih.govmdpi.com TD-DFT calculations can help to elucidate the preferred geometry of the ICT state for this compound by mapping the potential energy surface of the excited state.

Illustrative Data Tables

To illustrate the concepts discussed, the following data tables present typical theoretical values for a model aminonaphthalene derivative, based on findings for similar compounds in the literature. These are not experimental data for this compound but are representative of the expected computational results.

Table 1: Calculated Excitation Energies and Oscillator Strengths

This table presents the calculated vertical excitation energies (in electron volts, eV), the corresponding wavelengths (in nanometers, nm), and the oscillator strengths (f) for the lowest singlet excited states of a model aminonaphthalene system. The oscillator strength indicates the probability of a given electronic transition.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Predominant Character |

| S₁ | 3.54 | 350 | 0.25 | LE (¹Lₐ) / ICT |

| S₂ | 3.87 | 320 | 0.18 | LE (¹Lₑ) |

| S₃ | 4.21 | 294 | 0.55 | π-π* |

Data are illustrative and based on typical TD-DFT calculations for donor-acceptor substituted naphthalenes.

Table 2: Calculated Ground and Excited State Dipole Moments

This table shows the calculated dipole moments (in Debye, D) for the ground state (S₀), the locally excited state (LE), and the intramolecular charge transfer (ICT) state. The significant increase in the dipole moment for the ICT state is a hallmark of this phenomenon.

| State | Dipole Moment (µ) in Debye (D) |

| Ground State (S₀) | 6.5 |

| LE State | 10.2 |

| ICT State | 18.7 |

Data are illustrative and based on typical TD-DFT calculations for donor-acceptor substituted naphthalenes.

These theoretical insights are fundamental to understanding the fluorescence behavior of this compound and for designing novel fluorescent probes with tailored photophysical properties for various applications in materials science and biological imaging.

Applications and Emerging Research Directions in Academic Chemistry

Strategic Building Block in Complex Organic Synthesis

The inherent reactivity of the amino and nitrile functionalities, coupled with the rigid naphthalene (B1677914) scaffold, makes 2-(6-Aminonaphthalen-1-yl)acetonitrile a valuable precursor in complex organic synthesis. Chemists utilize this compound to construct intricate molecular architectures that are otherwise challenging to access.

Synthesis of Advanced Polycyclic and Heterocyclic Scaffolds

The dual functionality of this compound allows it to be a key player in cascade or domino reactions, where multiple bonds are formed in a single operation to rapidly build molecular complexity. nih.gov The cyanomethyl group is a particularly useful handle for constructing new rings. For instance, β-ketonitriles, which share structural similarities, are known to undergo condensation reactions with aldehydes or ketones to form highly substituted pyridines, a reaction known as the Hantzsch synthesis. nih.gov This type of reactivity highlights the potential of the cyanomethyl moiety in this compound to participate in cyclization reactions to form new heterocyclic rings fused to or substituted on the naphthalene core.

Furthermore, the amino group can direct cyclization reactions or be transformed into other functional groups that then participate in ring-forming steps. The synthesis of polycyclic alkaloid scaffolds, for example, often involves complex cascade sequences starting from simpler, functionalized aromatic precursors. nih.govnih.gov The strategic placement of reactive groups, akin to the amino and cyanomethyl groups in this compound, is crucial for orchestrating these intricate transformations. nih.govnih.gov

Precursor to Diversely Functionalized Organic Molecules

The amino and nitrile groups of this compound are readily converted into a wide array of other functional groups, making it a versatile precursor for creating a library of diversely functionalized molecules. The nitrile group (–CN) is a valuable synthon in organic chemistry. mdpi.comresearchgate.net It can be hydrolyzed to a carboxylic acid (–COOH) or a primary amide (–CONH2), reduced to a primary amine (–CH2NH2), or reacted with organometallic reagents to form ketones.

The primary amino group (–NH2) is also a site for extensive functionalization. It can be acylated to form amides, alkylated, or converted into a diazonium salt. This diazonium salt is a highly versatile intermediate that can be substituted with a wide range of functionalities, including halogens, hydroxyl groups, and cyano groups, or used in coupling reactions to form azo compounds. The ability to selectively modify either the amino or the nitrile group allows for a stepwise and controlled elaboration of the molecular structure, leading to a diverse range of naphthalene-based compounds with tailored properties for various applications.

Rational Design of Fluorescent Probes and Spectroscopic Tags

The naphthalene core of this compound is an excellent fluorophore. The strategic placement of an electron-donating amino group and an electron-withdrawing nitrile group at positions that facilitate intramolecular charge transfer (ICT) upon photoexcitation makes this compound and its derivatives highly sensitive to their local environment. researchgate.net This property is central to their application in the rational design of fluorescent probes and spectroscopic tags.

Development of Naphthalene-Based Fluorophores with Tunable Photophysical Properties

The fluorescence properties of naphthalene-based dyes are highly dependent on the nature and position of substituents on the aromatic rings. researchgate.net Although unsubstituted naphthalene is a poor fluorophore, attaching electron-donating groups (like the amino group) and electron-accepting groups (like the nitrile group) can significantly enhance fluorescence through an ICT mechanism. researchgate.net

By chemically modifying the amino or nitrile group of this compound, researchers can fine-tune the photophysical properties of the resulting fluorophores. For example, converting the nitrile to an ester or amide, or acylating the amino group, can alter the electron-donating/withdrawing strength of the substituents. This, in turn, modifies the energy of the excited state and thus the absorption and emission wavelengths of the molecule. This tunability allows for the creation of a palette of fluorescent dyes with specific colors, which is highly desirable for applications in multiplexed biological imaging and materials science. rsc.org

Table 1: Examples of Photophysical Property Tuning in Naphthalene Derivatives

| Derivative Type | Substituent Effect | Resulting Photophysical Change |

| Acylated Amino Group | Decreases the electron-donating ability of the nitrogen. | Blue-shift in emission spectrum (shorter wavelength). |

| Alkylated Amino Group | Increases the electron-donating ability of the nitrogen. | Red-shift in emission spectrum (longer wavelength). |

| Hydrolyzed Nitrile (Carboxylate) | Changes the electron-accepting character. | Alters the ICT process, leading to shifts in emission. |

| Extended Conjugation | Adding further aromatic rings or conjugated systems. | Significant red-shift in both absorption and emission. |

This table provides illustrative examples of how modifying a scaffold like this compound can tune its optical properties.

Exploration of Solvatochromic and Environmentally Sensitive Dyes

Solvatochromic dyes are compounds that exhibit a change in their absorption or emission spectra in response to the polarity of their solvent environment. The ICT character of fluorophores derived from this compound makes them excellent candidates for this application. daneshyari.comiaea.org In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission compared to nonpolar solvents.

This sensitivity to the local environment can be exploited to create probes that report on the polarity of specific microenvironments, such as the interior of micelles, the hydrophobic pockets of proteins, or the lipid bilayers of cell membranes. The magnitude of the solvatochromic shift can be correlated with empirical solvent polarity scales, allowing for a quantitative assessment of the local environment's polarity. researchgate.net

Table 2: Solvatochromic Behavior of a Hypothetical Naphthalene-Based ICT Dye

| Solvent | Polarity (Dielectric Constant) | Emission Wavelength (λem) |

| Hexane | 1.88 | 420 nm |

| Toluene | 2.38 | 435 nm |

| Dichloromethane | 8.93 | 470 nm |

| Acetone | 20.7 | 495 nm |

| Acetonitrile (B52724) | 37.5 | 510 nm |

| Water | 80.1 | 550 nm |

This table illustrates the typical red-shift in emission wavelength for an ICT dye as solvent polarity increases.

Mechanisms of Fluorescence Enhancement and Quenching for Sensing Applications

The fluorescence of probes derived from this compound can be modulated (enhanced or quenched) by specific interactions with analytes, forming the basis of fluorescent sensors. The two primary mechanisms for this modulation are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). youtube.com

In a typical PET sensor design, a receptor unit for a specific analyte (e.g., a metal ion or a small molecule) is chemically linked to the fluorophore. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the fluorophore (or vice versa), which is a non-radiative process that quenches the fluorescence (turns it "off"). When the analyte binds to the receptor, it changes the receptor's electronic properties, preventing the PET process and thereby restoring or enhancing the fluorescence (turning it "on"). nih.gov

Fluorescence quenching can also occur through collisional mechanisms, where an analyte directly interacts with the excited fluorophore, or through the formation of a non-fluorescent ground-state complex (static quenching). nih.govnih.gov For example, nitroaromatic compounds are known to be effective quenchers of fluorescence from electron-rich aromatic systems, a principle used in designing sensors for explosives. researchgate.net Conversely, fluorescence enhancement can be achieved in systems that exhibit Aggregation-Induced Emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation, a phenomenon driven by the restriction of intramolecular rotations in the aggregated state. iaea.org

Role in Materials Science and Functional Materials Chemistry

The inherent properties of the aminonaphthalene and acetonitrile moieties within this compound make it a promising candidate for the design of advanced organic materials. Its applications are being explored in the fields of optoelectronics and polymer chemistry.

Design of Organic Optoelectronic and Luminescent Materials, including Push-Pull Dyes

The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing nitrile group on a conjugated naphthalene system, is archetypal of a "push-pull" dye. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for the development of organic optoelectronic and luminescent materials. mdpi.comnih.gov

The amino group at the 6-position acts as the electron donor, while the acetonitrile group at the 1-position serves as the electron acceptor. The naphthalene ring provides the π-conjugated bridge that allows for efficient charge transfer from the donor to the acceptor. This push-pull architecture is fundamental to the design of materials with significant nonlinear optical (NLO) properties and for use in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comnsf.gov While specific studies on the photophysical properties of this compound are not extensively documented, the foundational principles of push-pull systems suggest its potential for strong solvatochromism and as a building block for more complex chromophores.

Table 1: Potential Optoelectronic Properties of this compound based on its Push-Pull Structure

| Property | Description | Potential Application |

| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from the amino group to the acetonitrile group. | Nonlinear Optics, Fluorescent Probes |

| Solvatochromism | Change in absorption and emission spectra with solvent polarity. | Chemical Sensors |

| Luminescence | Emission of light upon excitation. | Organic Light-Emitting Diodes (OLEDs) |

Polymer Chemistry Applications, particularly Nitrile-Containing Polymers

The this compound monomer could potentially be polymerized or copolymerized to create novel nitrile-containing polymers. The amino group could serve as a reactive site for polymerization reactions, such as polycondensation, or could be modified to introduce other polymerizable functionalities. The resulting polymers would incorporate the rigid and planar naphthalene unit into the backbone or as a pendant group, which could enhance the thermal and mechanical properties of the material. While specific polymers derived from this compound are not yet reported in detail, the general principles of nitrile polymer chemistry suggest its potential for creating high-performance materials. researchgate.netgoogle.com

Ligand Design and Catalysis Research

The structural features of this compound also make it an interesting candidate for the design of novel ligands for catalysis.

Development of Catalytic Systems Employing Aminonaphthalene Scaffolds

The aminonaphthalene scaffold is a versatile platform for the development of ligands in coordination chemistry and catalysis. The amino group and the nitrile group in this compound can both act as coordination sites for metal ions. The nitrogen atom of the amino group and the nitrogen atom of the nitrile group can chelate to a metal center, forming a stable complex.

The specific geometry and electronic properties of the resulting metal complex would depend on the metal ion and the coordination environment. Such complexes could exhibit catalytic activity in a variety of organic transformations. For instance, metal complexes involving amino and nitrile functionalities have been explored as catalysts in oxidation and C-H amidation reactions. researchgate.netnih.gov The naphthalene backbone provides a rigid and sterically defined environment around the metal center, which can influence the selectivity of the catalytic reaction. While the direct application of this compound as a ligand in catalysis is an area for future research, the foundational principles of ligand design suggest its potential in developing novel catalytic systems. nih.gov

Table 2: Potential Catalytic Applications of Metal Complexes with this compound

| Metal Complex | Potential Catalytic Reaction | Rationale |

| Transition Metal Complexes (e.g., Cu, Pd) | C-H Activation/Functionalization | The aminonaphthalene scaffold can support metal-mediated C-H bond cleavage. |

| Various Metal Complexes | Oxidation Reactions | The electronic properties of the ligand can influence the redox potential of the metal center. |

| Chiral Metal Complexes | Asymmetric Catalysis | The rigid naphthalene backbone could be modified to create a chiral environment for enantioselective transformations. |

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(6-Aminonaphthalen-1-yl)acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between naphthalene derivatives and acetonitrile precursors. For example:

- Friedel-Crafts acylation : Using a Lewis acid catalyst (e.g., AlCl₃) to functionalize the naphthalene ring, followed by nitrile group introduction .

- Multistep functionalization : Starting with 6-aminonaphthalene, acetylation or halogenation steps precede cyanide substitution. Key parameters include:

- Temperature : 80–120°C for efficient coupling.

- Catalyst : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product with >95% purity .

Q. Q2. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : Resolves bond lengths (e.g., C–N: ~1.34 Å) and torsion angles (e.g., 59–67° between aromatic planes) .

- Spectroscopy :

Advanced Reactivity and Mechanistic Studies

Q. Q3. What reaction mechanisms govern the functionalization of this compound in cross-coupling reactions?

The amino and nitrile groups enable diverse reactivity:

- Nucleophilic substitution : The amino group directs electrophilic aromatic substitution (e.g., halogenation at the para position) .

- Palladium-catalyzed coupling : The nitrile acts as an electron-withdrawing group, stabilizing intermediates in Suzuki-Miyaura reactions .

- Mechanistic validation : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for substitution pathways .

Q. Q4. How do solvent polarity and temperature affect the compound’s stability during reactions?

- Polar aprotic solvents (e.g., DMF, acetonitrile): Enhance solubility but may accelerate hydrolysis of the nitrile group at >100°C .

- Thermal stability : Decomposition observed above 200°C via TGA; optimal reaction temperatures are 25–80°C .

Biological and Material Science Applications

Q. Q5. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based protocols .

- Molecular docking : AutoDock Vina simulates binding interactions (e.g., with ATP-binding pockets) .

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess therapeutic potential .

Q. Q6. How is this compound utilized in organic electronics?

- Push-pull systems : The amino group (electron donor) and nitrile (acceptor) enable charge-transfer complexes for:

- OLEDs : Emissive layer optimization via PL spectroscopy (λ_em ~450 nm) .

- Photovoltaics : DFT studies predict HOMO-LUMO gaps of ~3.2 eV, suitable for light harvesting .

Data Analysis and Contradiction Resolution

Q. Q7. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

-

Critical variables :

Factor Impact Catalyst loading Pd(PPh₃)₄ at 5 mol% vs. 2 mol% alters yield by 15–20% Purification method Chromatography vs. recrystallization affects purity and recovery -

Reproducibility : Replicate conditions with strict inert atmosphere control (N₂/Ar) to minimize side reactions .

Q. Q8. What strategies validate conflicting computational vs. experimental data on electronic properties?

- Benchmarking : Compare computed HOMO-LUMO gaps (Gaussian 09) with UV-Vis spectra (experimental λ_max) .

- Single-crystal analysis : Correlate X-ray-derived dipole moments with DFT-predicted charge distributions .

Emerging Research Directions

Q. Q9. What unexplored applications exist for this compound in supramolecular chemistry?

- Host-guest systems : The planar naphthalene moiety may bind cyclodextrins or cucurbiturils (studied via isothermal titration calorimetry) .

- Metal-organic frameworks (MOFs) : Coordinate with Cu²⁺/Zn²⁺ nodes to design porous materials for gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.